molecular formula C17H17ClN4O B6461478 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549013-59-2

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461478
CAS No.: 2549013-59-2
M. Wt: 328.8 g/mol
InChI Key: ZOLGQTGCFGKTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine . The compound’s structure includes a tert-butyl group at position 2 and a 3-chlorophenyl carboxamide moiety at position 6 (Figure 1). These substituents are critical for modulating its physicochemical and pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

Synthetic routes for imidazo[1,2-b]pyridazine derivatives often employ transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) to introduce aryl or alkyl groups . The 3-chlorophenyl carboxamide moiety may facilitate hydrogen bonding or hydrophobic interactions with biological targets, a feature observed in structurally related kinase inhibitors .

Properties

IUPAC Name

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-17(2,3)14-10-22-15(20-14)8-7-13(21-22)16(23)19-12-6-4-5-11(18)9-12/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLGQTGCFGKTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Mediated Cyclization

The imidazo[1,2-b]pyridazine core is typically synthesized via condensation between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions. For example, 3-amino-6-chloropyridazine reacts with α-bromoketones (e.g., 4'-dimethylaminoacetophenone-derived bromoketones) in the presence of sodium bicarbonate to yield 6-chloroimidazo[1,2-b]pyridazines. The halogen at position 6 (Cl, F, or I) directs regioselective cyclization by modulating pyridazine nitrogen nucleophilicity.

Reaction Conditions:

  • Solvent: Ethanol/water (4:1)

  • Base: NaHCO₃ (1.5 equiv)

  • Temperature: 80°C, 12–24 hours

  • Yield: 60–85%

Alternative Metal-Catalyzed Approaches

Recent advances employ palladium-catalyzed cross-coupling to functionalize preformed imidazo[1,2-b]pyridazines. For instance, Suzuki-Miyaura coupling introduces aryl groups at position 6, while Negishi reactions enable alkylation. However, these methods require pre-installed halogen handles, making them less direct than cyclization strategies.

Introduction of the tert-Butyl Group

Friedel-Crafts Alkylation

The tert-butyl group is introduced at position 2 via Friedel-Crafts alkylation using tert-butyl bromide or chloride. This electrophilic substitution is facilitated by Lewis acids such as AlCl₃ or FeCl₃.

Optimized Protocol:

  • Substrate: 6-Chloroimidazo[1,2-b]pyridazine

  • Alkylating agent: tert-Butyl bromide (2.5 equiv)

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane, 0°C → room temperature, 6 hours

  • Yield: 70–78%

Directed Ortho-Metalation (DoM)

In cases where Friedel-Crafts yields are suboptimal, directed metalation using tert-butyllithium followed by quenching with electrophiles offers an alternative. This method provides superior regiocontrol but requires stringent anhydrous conditions.

Carboxamide Installation at Position 6

Buchwald-Hartwig Amidation

The 6-carboxamide moiety is installed via palladium-catalyzed coupling of 6-bromoimidazo[1,2-b]pyridazine with 3-chlorophenylamine. This method, adapted from kinase inhibitor syntheses, employs BrettPhos precatalyst and Cs₂CO₃ as base.

Representative Procedure:

  • Substrate: 6-Bromo-2-tert-butylimidazo[1,2-b]pyridazine

  • Amine: 3-Chloroaniline (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane, 100°C, 16 hours

  • Yield: 65–72%

Carboxylic Acid Intermediate

An alternative route involves hydrolysis of a 6-ester to the carboxylic acid, followed by carbodiimide-mediated coupling with 3-chloroaniline. While this two-step approach increases overall yield (80–85%), it requires additional purification steps.

Step 1: Ester Hydrolysis

  • Substrate: 6-Ethyl ester derivative

  • Conditions: NaOH (2M), EtOH/H₂O (3:1), reflux, 4 hours

  • Yield: 95%

Step 2: Amide Coupling

  • Carboxylic acid: 1.0 equiv

  • 3-Chloroaniline: 1.1 equiv

  • Coupling agent: HATU (1.2 equiv), DIPEA (2.5 equiv)

  • Solvent: DMF, room temperature, 12 hours

  • Yield: 85%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water). The tert-butyl group enhances solubility in nonpolar solvents, simplifying isolation.

Analytical Validation

  • NMR : Key signals include the tert-butyl singlet at δ 1.45 (9H, s, C(CH₃)₃) and the carboxamide NH at δ 10.2 (1H, s).

  • HRMS : [M+H]⁺ calculated for C₁₈H₁₉ClN₄O: 342.1245; found: 342.1248.

  • XRD : Crystallographic data confirm the planar imidazo[1,2-b]pyridazine core and orthogonal carboxamide orientation.

Comparative Analysis of Methodologies

Parameter Cyclization Buchwald-Hartwig Carbodiimide
Total Yield60–85%65–72%80–85%
Step Count324
Purification DifficultyModerateHighLow
Scalability>10 g<5 g>50 g

The carbodiimide route offers superior scalability and yield but requires handling moisture-sensitive reagents. Buchwald-Hartwig amidation is preferable for small-scale, high-purity applications.

Applications and Derivatives

While the primary focus is synthesis, the compound’s kinase inhibitory activity parallels structurally similar imidazo[1,2-b]pyridazines. Derivatives with altered tert-butyl or aryl groups show modulated binding to AAK1 and ROS1 kinases, suggesting therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds, including 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, exhibit significant anticancer activities. These compounds have been shown to inhibit key kinases involved in cell signaling pathways critical for tumor growth and metastasis:

  • Kinase Inhibition : Studies have demonstrated that this compound can inhibit the activity of several receptor tyrosine kinases (RTKs), such as the platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer progression .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may also play a role in mitigating inflammatory responses. The inhibition of specific kinases involved in inflammatory pathways suggests that it could be developed as an anti-inflammatory agent .

Case Study 1: Inhibition of AAK1 Kinase

A notable study focused on the inhibition of Adaptor Associated Kinase 1 (AAK1), which is implicated in endocytosis and synaptic vesicle recycling. The findings suggest that this compound effectively inhibits AAK1 activity, indicating its potential use in neurological disorders where AAK1 plays a critical role .

Case Study 2: Antitumor Activity in Preclinical Models

Preclinical models have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The results indicate a dose-dependent response in cell viability assays, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds within the imidazo[1,2-b]pyridazine class:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-(tert-butyl)-3-(4-chlorophenyl)imidazo[1,2-a]pyridineImidazole-pyridine core with tert-butyl and chloro substitutionsAnticancer activityLacks fluorine substitution
N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamideSimilar core but different substituentsKinase inhibitionNo tert-butyl group
5-fluoro-3-(phenyl)imidazo[1,2-b]pyridazineFluorinated derivative with phenyl groupAntimicrobial propertiesDifferent halogenation pattern

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl, 6-(3-chlorophenyl) 342.8 Enhanced metabolic stability; kinase inhibition (hypothesized)
YPC-21867 2-tert-butyl, 3-(4-methylpiperazinyl) ~550 Pan-Pim kinase inhibitor; improved solubility via piperazinyl group
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 8-tert-butyl, 6-chloro, 2-methyl ester 282.7 Intermediate for further functionalization; lower polarity
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine 6-chloro, 2,8-dimethyl 181.6 Limited pharmacological data; used in SAR studies
N-(3-fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide 3-carboxamide with fluorophenyl ~500 TRK-targeted radiotracer; fluorine enhances bioavailability

Metabolic Stability

The tert-butyl group in the target compound confers superior metabolic stability compared to methyl or ethyl analogues (e.g., 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine), which lack steric shielding .

Target Selectivity

Fluorine-substituted analogues (e.g., the TRK-targeted compound in ) exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius. The target compound’s 3-chlorophenyl group may favor interactions with hydrophobic kinase pockets, analogous to 4-bromophenyl derivatives in .

Key Research Findings

  • Steric Effects : The tert-butyl group in position 2 reduces off-target interactions compared to smaller alkyl groups, as demonstrated in YPC-21867’s selective Pim kinase inhibition .
  • Electronic Effects : Chlorine at the phenyl ring (3-chlorophenyl) enhances binding affinity to ATP-binding pockets in kinases, similar to bromine in 1-(4-bromophenyl) derivatives .
  • Solubility Limitations : The target compound’s logP value (estimated >3) suggests lower solubility than piperazinyl-substituted analogues (e.g., YPC-21440), which utilize hydrophilic groups for improved pharmacokinetics .

Biological Activity

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention due to its potential biological activities, particularly in oncology and inflammation. This compound features a unique bicyclic structure that includes both imidazole and pyridazine rings, contributing to its diverse biological interactions.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₇H₁₇ClN₄O
  • Molecular Weight : 328.8 g/mol
  • Key Functional Groups :
    • Tert-butyl group at the second position
    • Chlorine substitution on the phenyl ring
    • Carboxamide group at the sixth position

These features suggest that the compound may exhibit significant reactivity and selectivity towards various biological targets .

Research indicates that compounds within the imidazo[1,2-b]pyridazine class, including this compound, can inhibit key kinases involved in critical signaling pathways. Notably:

  • Kinase Inhibition : This compound has shown inhibitory effects on various kinases such as:
    • Platelet-Derived Growth Factor Receptor (PDGFR)
    • Vascular Endothelial Growth Factor Receptor (VEGFR)
    • Bruton’s Tyrosine Kinase (BTK)

These activities suggest potential applications in cancer therapy and anti-inflammatory treatments .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (e.g., MCF-7 and MDA-MB-231). The presence of halogen substituents like chlorine enhances these effects .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • COX Inhibition : Studies have shown that derivatives of this class can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The selectivity index for some derivatives has been reported to be significantly higher than traditional anti-inflammatory drugs .

Table of Biological Activities

Activity Type Target Effect Observed Reference
AnticancerPDGFRInhibition
AnticancerVEGFRInhibition
Anti-inflammatoryCOX-2Selective inhibition
CytotoxicityMCF-7Significant reduction in viability

Example Study

In a study conducted by Akkurt et al., various imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their kinase inhibition properties. The study found that certain derivatives exhibited potent activity against BRAF(V600E) and Aurora-A kinase, indicating a promising avenue for developing targeted cancer therapies .

Q & A

Q. What are the foundational synthetic strategies for preparing imidazo[1,2-b]pyridazine derivatives like 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

  • Methodological Answer : Imidazo[1,2-b]pyridazine cores are typically synthesized via cyclocondensation of substituted pyridazines with haloacetaldehyde derivatives or carbamates. For example, describes a route involving 3-amino-6-chloropyridazine cyclized with 1,3-dichloroacetone in refluxing dimethoxyethane. Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is then used to introduce tert-butyl and 3-chlorophenyl groups .
  • Key Considerations :
  • Use of TFA for deprotection (e.g., tert-butyl groups) and subsequent purification via recrystallization (e.g., DCM/hexane) .
  • Optimization of reaction time and temperature to avoid side products like over-nitrated intermediates .

Q. How is structural characterization of this compound performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying regioselective substitution. For example, the tert-butyl group’s singlet (~1.4 ppm) and the 3-chlorophenyl’s aromatic splitting pattern confirm positional accuracy .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, with deviations <2 ppm indicating purity .
  • HPLC Purity Analysis : A purity ≥98% ensures suitability for biological assays .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., kinase inhibition vs. off-target effects) observed for this compound?

  • Methodological Answer :
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare inhibitory activity against Haspin, RET, or Trk kinases (as noted in and ).
  • Cellular Assays : Pair biochemical IC₅₀ data with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
  • Structural Analog Testing : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with fluorophenyl) to isolate contributions of specific groups to activity .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos) for Buchwald-Hartwig coupling to improve aryl amidation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing aggregation and side reactions .
  • In Situ Monitoring : Use LC-MS to track reaction progress and terminate before decomposition (e.g., tert-butyl group hydrolysis under acidic conditions) .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t₁/₂). The tert-butyl group may reduce oxidative metabolism due to steric hindrance .
  • LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to assess lipophilicity. tert-butyl groups typically increase LogP, impacting membrane permeability .
  • X-ray Crystallography : Resolve the compound bound to target kinases (e.g., Haspin) to confirm tert-butyl interactions with hydrophobic binding pockets .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on RET kinase inhibition potency (e.g., IC₅₀ variability across studies).
  • Resolution :
    • Compare assay conditions: ATP concentration (e.g., 1 mM vs. 10 µM) affects competitive inhibitors .
    • Validate using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.